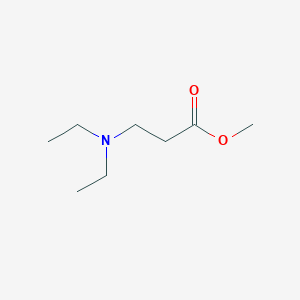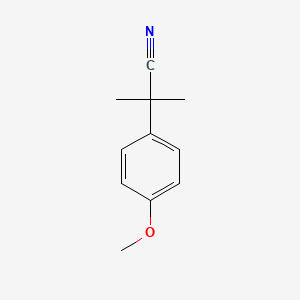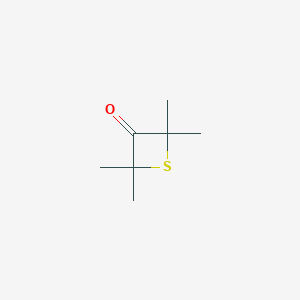
2,2,4,4-Tetramethylthietan-3-one
Descripción general
Descripción
“2,2,4,4-Tetramethylthietan-3-one” is a cyclic organic compound. It has a CAS Number of 58721-01-0 and a molecular weight of 144.24 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “2,2,4,4-Tetramethylthietan-3-one” can be achieved by the reaction of 2,2,4,4-tetramethylthietan-3-thione 1,1-dioxide (VIIb) with diazoalkanes .
Molecular Structure Analysis
The molecular structure of “2,2,4,4-Tetramethylthietan-3-one” is represented by the IUPAC name 2,2,4,4-tetramethyl-3-thietanone .
Chemical Reactions Analysis
The title compound (4) when heated for 1 ½ h in refluxing benzene results in a mixture of ring-expanded products .
Physical And Chemical Properties Analysis
“2,2,4,4-Tetramethylthietan-3-one” is a liquid at room temperature . It has a molecular weight of 144.24 .
Aplicaciones Científicas De Investigación
1. Isomerization on Noble Metals
2,2,4,4-Tetramethylthietan-3-one undergoes isomerization to neopentyl methyl ketone via a 1,3-methyl migration in the presence of hydrogen on platinum, palladium, and rhodium catalysts. This represents the first experimental observation of a 1,3-bond shift isomerization on noble metals (Bartók, 1979).
2. Chalcogen Bond and Internal Dynamics
The rotational spectrum of the 2,2,4,4-tetrafluoro-1,3-dithietanewater complex has been analyzed, showing the formation of a dominant SO chalcogen bond. This research contributes to understanding the internal dynamics and stabilization of such complexes (Jin et al., 2019).
3. Reactions with Grignard Reagents
2,2,4,4-Tetramethyl-3-pentanethione reacts with Grignard reagents to yield either thiophilic or carbophilic addition. This finding has implications for synthetic chemistry involving organometallic compounds (Paquer & Vazeux, 1977).
4. Synthesis of Heterocyclic Compounds
The compound has been used in the preparation of 2,2-bis(trifluoromethyl)-1,3-heterocyclic compounds, indicating its utility in synthesizing novel heterocyclic structures (Kitazume & Ishikawa, 1974).
5. Tautomerism Studies
Research on 2- and 4-ethoxycarbonylthiolan-3-ones, closely related to 2,2,4,4-tetramethylthietan-3-one, has provided insights into tautomerism and the effects of ring-substitution on stereochemistry (Duus, 1981).
Safety And Hazards
Propiedades
IUPAC Name |
2,2,4,4-tetramethylthietan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c1-6(2)5(8)7(3,4)9-6/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTYEOXWKJSNTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(S1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300218 | |
| Record name | 2,2,4,4-tetramethylthietan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,4-Tetramethylthietan-3-one | |
CAS RN |
58721-01-0 | |
| Record name | 58721-01-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,4,4-tetramethylthietan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



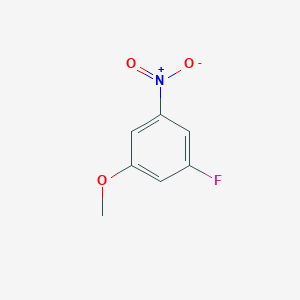

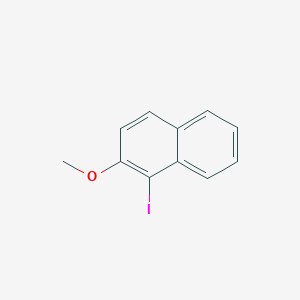
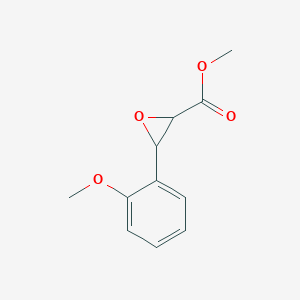
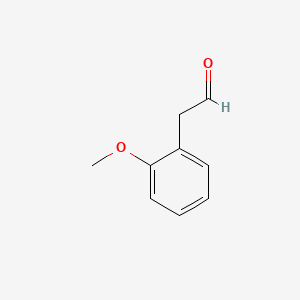
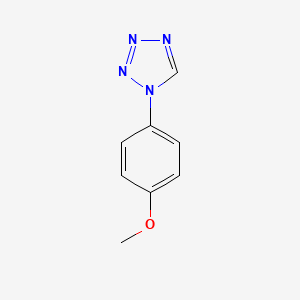


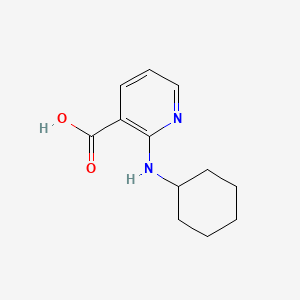
![2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1296230.png)
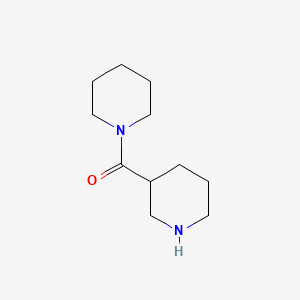
![4-[(Hydroxyimino)methyl]phenol](/img/structure/B1296232.png)
